N1-Methoxymethyl Pseudouridine: An In-Depth Technical Guide on its Presumed Mechanism of Action in mRNA Translation
N1-Methoxymethyl Pseudouridine: An In-Depth Technical Guide on its Presumed Mechanism of Action in mRNA Translation
Disclaimer: Scientific literature extensively details the mechanism of action for N1-methylpseudouridine (m1Ψ) in mRNA translation. However, specific research on N1-methoxymethyl pseudouridine (B1679824) (m1Ψ-CH2-OCH3) is limited. This guide will primarily leverage the comprehensive data available for m1Ψ as a proxy to infer the mechanistic properties of m1Ψ-CH2-OCH3, a closely related analogue. All data and experimental protocols presented herein are based on studies of N1-methylpseudouridine unless otherwise specified.
Introduction
The advent of mRNA-based therapeutics and vaccines has revolutionized modern medicine. A key innovation driving this success is the use of chemically modified nucleotides to enhance the stability, translational efficacy, and safety of in vitro transcribed (IVT) mRNA. Among these, N1-methylpseudouridine (m1Ψ) has emerged as a critical component, notably used in the Pfizer-BioNTech and Moderna COVID-19 vaccines[1]. This modification significantly improves protein expression from synthetic mRNA by modulating key aspects of its interaction with the cellular machinery. This technical guide delves into the core mechanisms by which N1-substituted pseudouridines, with a focus on m1Ψ, influence mRNA translation, providing a foundational understanding for researchers, scientists, and drug development professionals.
Core Mechanism of Action in mRNA Translation
The incorporation of m1Ψ into mRNA transcripts exerts a multi-faceted influence on their fate within the cell, primarily by enhancing translation efficiency, impacting translational fidelity, and reducing innate immunogenicity.
Enhanced Translation Efficiency
The substitution of uridine (B1682114) with m1Ψ boosts protein production through two primary mechanisms: bypassing the innate immune response that would otherwise inhibit translation and increasing the density of ribosomes on the mRNA transcript.
Unmodified IVT mRNA can be recognized by cellular pattern recognition receptors (PRRs) as foreign, triggering an innate immune response. This leads to the activation of Protein Kinase R (PKR), which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α is a potent inhibitor of translation initiation. By incorporating m1Ψ, the mRNA evades this immune surveillance, preventing the phosphorylation of eIF2α and thus allowing for sustained translation[2][3][4].
Furthermore, studies have shown that m1Ψ-modified mRNAs exhibit increased ribosome loading[2][3]. This increased ribosome density is thought to enhance the efficiency of translation initiation, possibly by promoting ribosome recycling on the same mRNA molecule or facilitating the recruitment of new ribosomes[2][3].
| Modification | Cell Type | Fold Increase in Protein Expression (relative to unmodified mRNA) | Reference |
| N1mΨ | HEK293T | ~10-fold | [4] |
| N1mΨ | HeLa S10 extract | ~7-fold | [2] |
| N1mΨ | Primary human fibroblast-like synoviocytes | Significantly higher EGFP expression | [5][6] |
| 5mC/N1mΨ | A549, BJ, C2C12, HeLa, human primary keratinocytes | Outperformed Ψ-containing mRNA | [7] |
Impact on Translational Fidelity
While enhancing translation, m1Ψ has been shown to influence the fidelity of the process, notably by inducing +1 ribosomal frameshifting and subtly modulating the accuracy of amino acid incorporation in a context-dependent manner.
Recent research has demonstrated that the presence of m1Ψ in an mRNA sequence can cause the ribosome to shift its reading frame by one nucleotide in the 3' direction (+1 frameshifting)[8][9]. This phenomenon is thought to be a consequence of m1Ψ-induced ribosome stalling at specific "slippery sequences" within the mRNA[8][9]. Such frameshifting can lead to the production of off-target proteins, which could have implications for the safety and efficacy of mRNA therapeutics.
Beyond frameshifting, studies have indicated that m1Ψ does not significantly alter the rate of amino acid addition by cognate tRNAs[10][11][12]. However, it can subtly modulate the fidelity of amino acid incorporation depending on the codon position and the specific tRNA involved[10][11][12]. Computational modeling suggests that these effects are due to altered energetics of the mRNA:tRNA interactions[10][11][12].
| Effect | Experimental System | Observation | Reference |
| +1 Ribosomal Frameshifting | In vitro translation and HeLa cells | ~8% of in-frame protein production for a Fluc+1FS reporter | [8] |
| Amino Acid Miscoding | In vitro E. coli translation system and HEK293 cells | Subtle, context-dependent increase or decrease in misincorporation | [10][11][12] |
Reduced Innate Immunogenicity
A cornerstone of the utility of m1Ψ in mRNA therapeutics is its ability to dampen the innate immune response to exogenous mRNA. IVT mRNA, particularly due to double-stranded RNA (dsRNA) byproducts, is a potent activator of PRRs such as Toll-like receptors (TLRs) 3, 7, and 8, and RIG-I-like receptors (RLRs)[13][14]. Activation of these receptors leads to the production of pro-inflammatory cytokines and type I interferons, which can both degrade the mRNA and inhibit translation.
The incorporation of m1Ψ into the mRNA transcript is thought to alter its conformation in a way that reduces its recognition by these innate immune sensors[14][15]. This leads to a significant reduction in the production of inflammatory cytokines like TNF-α, IL-6, and CXCL10[5][6].
| Modification | Cell Type | Effect on Cytokine Levels (relative to unmodified mRNA) | Reference |
| N1mΨ | Primary human fibroblast-like synoviocytes | Suppressed IL-6, TNF-α, and CXCL10 upregulation | [5][6] |
| N1mΨ | Human whole blood | Reduced activation of specific immune pathways | [16] |
| N1mΨ | Mouse model | Reduced interferon response compared to U-mRNA | [14] |
Experimental Protocols
In Vitro Translation Assay
This protocol is adapted from methodologies used to assess the translational efficiency of modified mRNA in cell-free systems[3][17][18].
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Preparation of mRNA: Synthesize capped and polyadenylated mRNA transcripts encoding a reporter protein (e.g., Firefly luciferase or GFP) by in vitro transcription. For modified mRNA, replace UTP with N1-methylpseudouridine-5'-triphosphate (m1ΨTP) in the transcription reaction. Purify the resulting mRNA.
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In Vitro Translation Reaction:
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Thaw rabbit reticulocyte lysate or a human cell-based lysate (e.g., HeLa cell lysate) on ice.
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Prepare a reaction mixture containing the lysate, an amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine if monitoring by autoradiography), an energy-generating system (ATP, GTP, creatine (B1669601) phosphate, and creatine kinase), and RNase inhibitors.
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Add the unmodified or m1Ψ-modified mRNA to the reaction mixture to a final concentration of approximately 20-80 µg/mL.
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Incubate the reaction at 30-37°C for 60-90 minutes.
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Analysis of Protein Expression:
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For Luciferase: Add luciferase substrate and measure the resulting luminescence using a luminometer.
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For GFP: Measure fluorescence using a fluorometer.
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For Radiolabeled Protein: Separate the translation products by SDS-PAGE and visualize by autoradiography.
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Ribosome Profiling
This protocol provides a general workflow for ribosome profiling to determine ribosome density on mRNA transcripts, based on established methods[19][20][21][22][23].
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Cell Culture and Treatment: Culture cells of interest to the desired density. Treat with a translation elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.
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Cell Lysis and Nuclease Digestion: Lyse the cells in a buffer containing the elongation inhibitor. Treat the lysate with RNase I to digest mRNA not protected by ribosomes.
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Isolation of Ribosome-Protected Fragments (RPFs):
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Load the nuclease-treated lysate onto a sucrose (B13894) density gradient and separate the monosome fraction by ultracentrifugation.
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Extract the RNA from the monosome fraction.
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Isolate the RPFs (typically ~28-30 nucleotides) by size-exclusion chromatography or denaturing polyacrylamide gel electrophoresis.
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Library Preparation and Sequencing:
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Ligate adapters to the 3' and 5' ends of the RPFs.
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Perform reverse transcription to generate cDNA.
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Amplify the cDNA by PCR.
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Sequence the resulting library using a next-generation sequencing platform.
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Data Analysis: Align the sequencing reads to a reference transcriptome to determine the ribosome footprint density along each mRNA.
Cellular Immunogenicity Assay
This protocol is based on methods used to assess the innate immune response to modified mRNA in cultured cells[1][9][16][24][].
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Cell Culture and Transfection:
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Plate immune-competent cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1) in a multi-well plate.
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Complex the unmodified or m1Ψ-modified mRNA with a lipid-based transfection reagent.
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Add the mRNA-lipid complexes to the cells and incubate for a specified period (e.g., 6-24 hours).
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Analysis of Cytokine Production:
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ELISA: Collect the cell culture supernatant and measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IFN-β) using enzyme-linked immunosorbent assay (ELISA) kits.
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qRT-PCR: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of cytokine and interferon-stimulated genes.
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Visualizations
Signaling Pathway of Innate Immune Sensing of mRNA
Caption: Innate immune sensing of mRNA and evasion by m1Ψ modification.
Experimental Workflow for Ribosome Profiling
Caption: Workflow for ribosome profiling to map ribosome positions on mRNA.
Multifaceted Effects of m1Ψ on mRNA Translation
Caption: The multifaceted effects of m1Ψ incorporation on mRNA translation.
Conclusion
The incorporation of N1-methylpseudouridine into mRNA is a powerful strategy to enhance protein expression, primarily by mitigating the innate immune response and increasing ribosome loading. While this modification is highly beneficial for the development of mRNA-based therapeutics and vaccines, it is not without its complexities. The potential for m1Ψ to induce ribosomal frameshifting and subtly alter the fidelity of translation highlights the need for careful sequence optimization and thorough characterization of the resulting protein products.
The data presented in this guide, largely derived from studies on m1Ψ, provides a strong foundation for understanding the likely mechanism of action of N1-methoxymethyl pseudouridine. However, direct experimental investigation into the specific effects of the methoxymethyl modification on translation efficiency, fidelity, and immunogenicity is crucial to fully elucidate its properties and optimize its use in future mRNA-based technologies. Further research in this area will be invaluable for the continued advancement of this transformative class of medicines.
References
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